molecular formula C10H11F3N2 B3182220 N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide CAS No. 29366-21-0

N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide

Cat. No.: B3182220
CAS No.: 29366-21-0
M. Wt: 216.2 g/mol
InChI Key: LBGSOSYYKVMICD-UHFFFAOYSA-N
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Description

N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide is a methanimidamide derivative characterized by a dimethylamino group attached to a formamidine backbone and a para-substituted trifluoromethylphenyl ring. This compound is structurally related to carbamate and urea-based pesticides but distinguishes itself through its imidamide functional group.

Properties

IUPAC Name

N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c1-15(2)7-14-9-5-3-8(4-6-9)10(11,12)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGSOSYYKVMICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-(trifluoromethyl)aniline under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-[4-(trifluoromethyl)phenyl]methanimidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and applications among N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide and related compounds:

Compound Name Molecular Formula Substituents/Functional Groups Primary Use References
This compound C₁₁H₁₂F₃N₃ -CF₃ at para-phenyl position; methanimidamide core Likely pesticide/acaricide*
Formetanate hydrochloride C₁₀H₁₅N₃O₂·HCl -O(C=O)NHCH₃ at meta-phenyl; methanimidamide core Acaricide (miticide)
Fluometuron C₁₀H₁₁F₃N₂O -CF₃ at meta-phenyl; urea core Herbicide (cotton, sugarcane)
Isoproturon C₁₂H₁₈N₂O -C(CH₃)₂ at para-phenyl; urea core Herbicide (cereals)
N,N-Dimethyl-N'-phenylformamidine C₉H₁₂N₂ Unsubstituted phenyl; methanimidamide core Chemical intermediate
N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide C₁₀H₉N₅O₂ -CN and -NO₂ at phenyl; methanimidamide core Research compound (optical/electronic properties)

*Inferred based on structural similarity to formetanate.

Key Differences and Implications

Functional Group Variations: Urea vs. Methanimidamide: Urea derivatives (e.g., fluometuron, isoproturon) exhibit herbicidal activity by inhibiting photosynthesis, whereas methanimidamides (e.g., formetanate) target acetylcholinesterase in pests. The imidamide group enhances systemic mobility in plants, improving pesticidal efficacy . Electron-Withdrawing Groups: The -CF₃ group in this compound increases lipophilicity and metabolic stability compared to non-halogenated analogs like N,N-Dimethyl-N'-phenylformamidine .

Substituent Effects: Phenyl Ring Modifications: The para-trifluoromethyl group in the target compound likely enhances binding to pest-specific enzymes, similar to formetanate’s meta-carbamate substituent .

Toxicity and Regulation :

  • Formetanate hydrochloride (P198) and related methanimidamides are classified as acutely toxic hazardous wastes due to their acetylcholinesterase inhibition, requiring strict regulatory handling .

Biological Activity

N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides an overview of its biological activity, including its mechanism of action, efficacy in different biological contexts, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H12F3N3
  • Molecular Weight : 251.23 g/mol

The trifluoromethyl group is significant for enhancing the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

The biological activity of this compound is primarily linked to its role as a modulator in various biochemical pathways. Research indicates that compounds with similar structures often interact with specific enzymes or receptors, leading to altered cellular responses.

Inhibition of Enzymatic Activity

One notable aspect of this compound's biological activity is its potential inhibition of certain enzymes. For example, studies have shown that related methanimidamide derivatives can inhibit methionine aminopeptidases, which are crucial for protein synthesis and maturation in Mycobacterium tuberculosis . This suggests that this compound may also exhibit similar properties.

Pharmacokinetics and Bioavailability

Pharmacokinetic profiles are critical for understanding the efficacy of any therapeutic agent. Compounds similar to this compound have been shown to possess favorable pharmacokinetic properties, including good bioavailability and metabolic stability . Such characteristics are essential for ensuring effective concentrations at the target sites within biological systems.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Enzyme InhibitionMethionine Aminopeptidase InhibitorsReduced protein synthesis in Mycobacterium tuberculosis
Antitumor Activityc-KIT InhibitorsPotent against drug-resistant mutants
PharmacokineticsVarious analogsGood bioavailability and metabolic stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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